molecular formula C17H14O2 B8679775 1,1'-(9H-Fluorene-2,5-diyl)diethanone CAS No. 60505-53-5

1,1'-(9H-Fluorene-2,5-diyl)diethanone

Cat. No.: B8679775
CAS No.: 60505-53-5
M. Wt: 250.29 g/mol
InChI Key: XOXDKPCNEMACFL-UHFFFAOYSA-N
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Description

1,1'-(9H-Fluorene-2,5-diyl)diethanone is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

60505-53-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-(5-acetyl-9H-fluoren-2-yl)ethanone

InChI

InChI=1S/C17H14O2/c1-10(18)12-6-7-16-14(8-12)9-13-4-3-5-15(11(2)19)17(13)16/h3-8H,9H2,1-2H3

InChI Key

XOXDKPCNEMACFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=CC=C3C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(=O)c1cccc2c1-c1ccccc1C2
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Synthesis routes and methods II

Procedure details

Acetic anhydride (17.7 g.) was added to a stirred suspension of aluminium chloride (64 g.) in dichloroethane (100 ml.). The resulting solution was cooled to 0° C and treated dropwise with stirring, below 10° C, with a solution of 4-acetylfluorene (27.86 g.) in dichloroethane (100 ml.). The mixture was stirred at room temperature for 1 hour and then at 40° C for 3 hours, and finally cooled to 0° C and decomposed with 2N hydrochloric acid (200 ml.). The dichloroethane solution was separated and the aqueous portion was extracted with chloroform. The combined organic solution was washed with water and with aqueous sodium bicarbonate, dried over sodium sulphate and evaporated under reduced pressure. The residual solid was twice recrystallised from ethanol to give pure 2,5-diacetylfluorene, m.pt. 128°-129°. A solution of sodium hydroxide (27.2 g.) in water (500 ml.) was cooled to 0° C, stirred, and treated dropwise with bromine (14.8 ml.). 2,5-Diacetylfluorene (5g.) was added, the temperature was raised to 60° C over 3 hours and kept at 60° C for 3 hours. The mixture was cooled and filtered and the filtrate was warmed to 60° C, treated with sodium acetate (230 g.) and then cooled to 0° C for 1 hour. The resulting yellow precipitate was dissolved in water (200 ml.) and the solution was acidified with concentrated hydrochloric acid. After heating on the steam bath for 1 hour the solid was filtered, washed with water and dried in vacuo to give fluorenone-2,5-dicarboxylic acid m.pt. 300° C.
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17.7 g
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64 g
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100 mL
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4-acetylfluorene
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27.86 g
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100 mL
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200 mL
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